molecular formula C15H21N3O2S3 B125393 Arotinolol CAS No. 68377-92-4

Arotinolol

Cat. No.: B125393
CAS No.: 68377-92-4
M. Wt: 371.5 g/mol
InChI Key: BHIAIPWSVYSKJS-UHFFFAOYSA-N
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Description

Arotinolol is a pharmaceutical compound developed in Japan, primarily used as an antihypertensive agent. It is a mixed alpha and beta-receptor blocker, which means it can inhibit both alpha and beta-adrenergic receptors. This compound has been studied for its potential to treat high blood pressure and essential tremor .

Mechanism of Action

Mode of Action

Arotinolol interacts with its targets by binding to the β1-, β2- and α1- adrenergic receptor sites . Radioligand studies have shown that this compound presents a higher affinity to the β-receptor compared to the α-receptor . The elucidated mechanism of action seems to be the result of a reduction in the cardiac output via the β-blockade and an additional inhibition of the counter-regulatory increase in peripheral resistance mediated by the α-blockade .

Biochemical Pathways

This compound’s action on adrenergic receptors affects several biochemical pathways. It is involved in the calcium signaling pathway, cGMP-PKG signaling pathway, cAMP signaling pathway, and neuroactive ligand-receptor interaction . It also plays a role in adrenergic signaling in cardiomyocytes and vascular smooth muscle contraction .

Pharmacokinetics

The stereospecificity of this compound is very important for its pharmacokinetic characteristics . The S-enantiomer is highly retained in red blood cells . The distribution studies have shown that this compound is mainly distributed from the plasma to the liver followed by the lungs and lastly in the heart . After intragastric administration, the Cmax and AUC0-∞ of d-arotinolol were 0.225 μg·mL-1 and 1.82 μg·h·mL-1, respectively .

Result of Action

This compound has been confirmed to present vasorelaxant activity, which is mainly mediated by its α1-blocking property . In preclinical hypertension trials, there is a specific acute bradycardiac and antihypertensive activity with a pronounced reduction in heart rate . This compound has a dose-dependent decrease in cardiac contractility and coronary blood flow as well as an increase in total peripheral resistance . The effects of this compound have been confirmed in clinical trials where this drug was able to decrease cardiac index and thus, blood pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of arotinolol hydrochloride involves several steps. One method includes combining two steps of reactions: ammonolysis and salification, followed by direct formation of hydrochloride. The process involves stirring and washing with absolute ethyl alcohol twice to achieve high purity .

Another method involves the preparation of this compound hydrochloride by adding the compound of the structural formula VI, N-bromosuccinimide, and p-toluenesulfonic acid monohydrate into acetonitrile. The mixture is heated to reflux, and the reaction process is monitored by thin-layer chromatography. After the reaction is complete, the solution is cooled, and the pH is adjusted to 7-8 using potassium carbonate. The compound is then crystallized, filtered, and washed with water and anhydrous methanol .

Industrial Production Methods

Industrial production methods for this compound hydrochloride typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Arotinolol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.

    Substitution: this compound can undergo substitution reactions, where functional groups on the molecule are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Arotinolol has several scientific research applications:

Comparison with Similar Compounds

Arotinolol is similar to other beta-blockers like propranolol and carvedilol. it is unique in its ability to block both alpha and beta receptors, providing a more comprehensive inhibition of adrenergic activity. This dual action makes this compound particularly effective in treating conditions like high blood pressure and essential tremor .

Similar Compounds

This compound’s unique combination of alpha and beta-blocking properties sets it apart from these similar compounds, offering a broader range of therapeutic effects.

Properties

IUPAC Name

5-[2-[3-(tert-butylamino)-2-hydroxypropyl]sulfanyl-1,3-thiazol-4-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S3/c1-15(2,3)17-6-9(19)7-21-14-18-10(8-22-14)11-4-5-12(23-11)13(16)20/h4-5,8-9,17,19H,6-7H2,1-3H3,(H2,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIAIPWSVYSKJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022619
Record name Arotinolol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

599ºC at 760 mmHg
Record name Arotinolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09204
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Solubility

Slightly soluble
Record name Arotinolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09204
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Mechanism of Action

Arotinolol binds to the β1-, β2- and α1- adrenergic receptor sites with a very high affinity. Radioligand studies have shown that arotinolol presents a higher affinity to the β-receptor compared to the α-receptor. The elucidated mechanism of action seems to be the result of a reduction in the cardiac output via the β-blockade and an additional inhibition of the counter-regulatory increase in peripheral resistance mediated by the α-blockade.
Record name Arotinolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09204
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

68377-92-4
Record name Arotinolol
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Record name Arotinolol [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arotinolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09204
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name 68377-92-4
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Record name Arotinolol
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Record name AROTINOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394E3P3B99
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Melting Point

149-153ºC
Record name Arotinolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09204
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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